molecular formula C20H33NO3 B3857233 4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine

Cat. No. B3857233
M. Wt: 335.5 g/mol
InChI Key: FNSIUTPYLQEYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine is a synthetic compound that has been used in scientific research for its potential pharmacological properties. This compound is also known as DIPEM and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it has been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
In animal models, 4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been reported to decrease anxiety-like behavior and improve depressive-like behavior. However, further studies are needed to determine the biochemical and physiological effects of this compound in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. However, one limitation is the lack of information on the toxicity and safety of this compound in humans.

Future Directions

For research include investigating its potential use in the treatment of neuropathic pain, anxiety, and depression in humans and determining its toxicity and safety.

Scientific Research Applications

4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine has been used in scientific research for its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

4-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-16(2)18-6-5-7-19(17(3)4)20(18)24-15-14-23-13-10-21-8-11-22-12-9-21/h5-7,16-17H,8-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSIUTPYLQEYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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